molecular formula C9H12ClN B1442402 2-(tert-Butyl)-4-chloropyridine CAS No. 1163706-64-6

2-(tert-Butyl)-4-chloropyridine

Cat. No. B1442402
M. Wt: 169.65 g/mol
InChI Key: YGMONDDQCZRCOO-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-chloropyridine is a chemical compound that is not widely documented. It is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The tert-butyl group is a very common branching group in organic chemistry, known for its bulky nature .

Scientific Research Applications

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents

    • Application Summary : This research investigates the excited-state relaxation of carbazole and 3,6-di-tert-butylcarbazole in organic solvents using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments .
    • Methods of Application : The study used photoexcitation in the deep-UV range. The initially prepared Sx singlet state decays to the S1 state by internal conversion (IC). The S1 state exhibits absorption peaks at 350, 600 and 1100 nm and has a lifetime of 13–15 ns .
    • Results : The T1 triplet state is populated by intersystem crossing (ISC) from S1 with a typical quantum yield of 51–56% and shows a lifetime which is typically in the few microseconds regime .
  • Alkylation of p-Cresol with tert-Butyl Alcohol

    • Application Summary : This research presents an efficient and mild method for the alkylation of p-cresol with tert-butyl alcohol to synthesize 2-tert-butyl-4-methylphenol .
    • Methods of Application : Caprolactam was chosen as the hydrogen-bonding acceptor; p-toluenesulfonic acid was employed as the hydrogen-bonding donor, and a deep eutectic solvent (DES) was prepared to catalyze the alkylation reaction .
    • Results : The study carried out reaction kinetics and optimized the alkylation reaction process parameters using response surface design based on the Box–Behnken method .
  • Mechanistic Investigation of tert-Butanol’s Impact on Biopharmaceutical Formulations

    • Application Summary : This research investigates the use of tert-butyl alcohol for the lyophilization of pharmaceuticals. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
    • Methods of Application : The study investigates the interactions between two model proteins, lactate dehydrogenase and myoglobin, and various excipients in the presence of tert-butyl alcohol .
    • Results : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .
  • Butylated Hydroxytoluene (BHT)

    • Application Summary : BHT is a lipophilic organic compound, chemically a derivative of phenol, that is useful for its antioxidant properties . It is widely used to prevent free radical-mediated oxidation in fluids (e.g., fuels, oils) and other materials .
    • Methods of Application : BHT is added to foods and cosmetics as an antioxidant .
    • Results : Despite societal concerns over its broad use, BHT is considered “generally recognized as safe” by the U.S. FDA .
  • 2-tert-Butylaniline

    • Application Summary : 2-tert-Butylaniline may be used in the preparation of two rotamers, anti- and syn-N,N’-bis-(2-tert-butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimides .
    • Methods of Application : The study did not provide specific methods of application .
    • Results : The study did not provide specific results .
  • The tert-butyl group in chemistry and biology

    • Application Summary : This research discusses the use of the tert-butyl group in chemical transformations, its relevance in nature, its implication in biosynthetic and biodegradation pathways, and its possible application in biocatalytic processes .
    • Methods of Application : The study did not provide specific methods of application .
    • Results : The study did not provide specific results .
  • A Fast and Practical Synthesis of tert-Butyl Esters

    • Application Summary : This research presents a practical direct preparation of tert-butyl esters from 2-tert-butoxypyridine .
    • Methods of Application : The study features the use of boron trifluoride·diethyl etherate in toluene solvent to rapidly achieve the reaction at room temperature .
    • Results : The study did not provide specific results .
  • The tert-butyl Group in Chemistry and Biology

    • Application Summary : This research discusses the use of the tert-butyl group in chemical transformations, its relevance in nature, its implication in biosynthetic and biodegradation pathways, and its possible application in biocatalytic processes .
    • Methods of Application : The study did not provide specific methods of application .
    • Results : The study did not provide specific results .

properties

IUPAC Name

2-tert-butyl-4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMONDDQCZRCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)-4-chloropyridine

Synthesis routes and methods

Procedure details

Phosphorous oxychloride (21.8 ml) and 2-tert.butylpyridin-4-one (2.36 g) is heated at reflux in chloroform (15 ml) for 24 hours and then stood at room temperature for 48 hours before pouring onto ice (100 g). Extraction with CH2Cl2 (3 times 250 ml) is followed by drying of the combined organic layers over magnesium sulphate. Evaporation of the organic layers gives the title compound.
Quantity
21.8 mL
Type
reactant
Reaction Step One
Name
2-tert.butylpyridin-4-one
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Chen, L Zhang - Angewandte Chemie, 2015 - Wiley Online Library
… Among them, 2-tert-butyl-4-chloropyridine N-oxide (6 c), first reported by Gagosz, 5i proved to be the most effective (entry 8), and 7 a was isolated in 80 % yield. It is notable that 7 a …
Number of citations: 67 onlinelibrary.wiley.com
H Chen - 2018 - search.proquest.com
… Among all the N-oxide we tried, 2-tert-butyl-4-chloropyridine Noxide II-2c, first reported by Gagosz,23 gave the highest yield, and the diketone product II3a was isolated in 80% yield. It is …
Number of citations: 0 search.proquest.com
S Kumar, AA Sawant, RP Chikhale… - The Journal of …, 2016 - ACS Publications
A facile one-pot synthesis of 4-chloro or 4-bromonicotinic acid esters with optional 2- and 2,5-disubstitution on the pyridine ring has been developed from easily accessible enamino …
Number of citations: 20 pubs.acs.org

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